tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate include:
- tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and pyridine rings. This structural combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
1367126-89-3 |
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Molecular Formula |
C14H19Cl2N3O2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
tert-butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)10-8-11(15)17-12(16)9-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
BXNNCNQQROWTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
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